molecular formula C15H23N3O5S B12704325 5-(Aminosulphonyl)-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-2-methoxybenzamide CAS No. 62105-07-1

5-(Aminosulphonyl)-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-2-methoxybenzamide

Cat. No.: B12704325
CAS No.: 62105-07-1
M. Wt: 357.4 g/mol
InChI Key: XHLGUBRTGCPSIP-UHFFFAOYSA-N
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Description

5-(Aminosulphonyl)-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-2-methoxybenzamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes an aminosulphonyl group, a pyrrolidinyl moiety, and a methoxybenzamide core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminosulphonyl)-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxybenzamide Core: The initial step involves the synthesis of the 2-methoxybenzamide core. This can be achieved through the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia to yield 2-methoxybenzamide.

    Introduction of the Aminosulphonyl Group: The next step involves the introduction of the aminosulphonyl group. This can be done by reacting the 2-methoxybenzamide with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then reacted with ammonia to yield the aminosulphonyl derivative.

    Attachment of the Pyrrolidinyl Moiety: The final step involves the attachment of the pyrrolidinyl moiety. This can be achieved by reacting the aminosulphonyl derivative with 1-(2-hydroxyethyl)-2-pyrrolidinecarboxaldehyde in the presence of a suitable reducing agent, such as sodium borohydride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Aminosulphonyl)-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the hydroxyethyl group, converting it to a carboxylic acid.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the aminosulphonyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group. Common reagents for this reaction include sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium hydride, alkyl halides; typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated derivatives.

Scientific Research Applications

5-(Aminosulphonyl)-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-2-methoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo specific chemical reactions makes it useful for labeling and tracking biomolecules.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its functional groups make it suitable for use in the production of polymers, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(Aminosulphonyl)-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The aminosulphonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues, while the pyrrolidinyl moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminosulphonyl)-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-2-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.

    5-(Aminosulphonyl)-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.

    5-(Aminosulphonyl)-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-2-chlorobenzamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The uniqueness of 5-(Aminosulphonyl)-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-2-methoxybenzamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. The presence of the methoxy group provides additional reactivity compared to similar compounds with different substituents. This makes it a versatile and valuable compound for various applications in research and industry.

Properties

CAS No.

62105-07-1

Molecular Formula

C15H23N3O5S

Molecular Weight

357.4 g/mol

IUPAC Name

N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide

InChI

InChI=1S/C15H23N3O5S/c1-23-14-5-4-12(24(16,21)22)9-13(14)15(20)17-10-11-3-2-6-18(11)7-8-19/h4-5,9,11,19H,2-3,6-8,10H2,1H3,(H,17,20)(H2,16,21,22)

InChI Key

XHLGUBRTGCPSIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CCO

Origin of Product

United States

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